N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-7-15(22-25-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMWAHDRAOJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article provides an in-depth analysis of its biological activity, supported by relevant studies, data tables, and findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.39 g/mol. The structural features contributing to its biological activity include the isoxazole ring and the fluorobenzo[d]thiazole moiety, which enhance its interaction with biological targets.
Biological Activity Overview
-
Anti-Cancer Activity :
- Studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against Colo205, U937, MCF7, and A549 cell lines, with IC50 values ranging from 5.04 to 13 μM, indicating a strong potential for further development as an anti-cancer agent .
- The mechanism of action includes inducing G2/M cell cycle arrest and activating apoptosis pathways through mitochondrial-dependent mechanisms. Specifically, treatment with this compound resulted in increased levels of p53 and altered ratios of Bcl-2 to Bax proteins, leading to enhanced caspase activation and apoptosis .
-
Anti-Inflammatory Activity :
- The compound also interacts with enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phospholipase A2. These interactions suggest its potential utility in treating inflammatory diseases by modulating the inflammatory response at the molecular level.
Case Study 1: Cytotoxicity Assessment
A detailed study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:
- Cell Lines Tested : Colo205, U937, MCF7, A549
- IC50 Values :
- Colo205: 5.04 μM
- U937: 10 μM
- MCF7: 12 μM
- A549: 13 μM
This data underscores the compound's selective potency against the Colo205 line, suggesting a targeted approach for colorectal cancer treatment.
Research focusing on the mechanism revealed that treatment with this compound led to:
- Cell Cycle Arrest : G2/M phase arrest was observed.
- Apoptosis Induction : Increased expression of pro-apoptotic factors and activation of caspases were noted.
This study highlights the compound's dual role in both halting cell division and promoting programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoxazole ring; fluorobenzo[d]thiazole moiety | Anti-cancer (IC50: 5.04–13 μM); anti-inflammatory |
| N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide | Similar isoxazole structure | Exhibits anti-cancer properties; less potent than target compound |
| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol) | Different substituents | Displayed anti-cancer effects across various cell lines |
The comparative analysis shows that while similar compounds exhibit anti-cancer properties, the specific combination of functional groups in this compound enhances its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The compound’s benzothiazole-isoxazole-pyridine architecture distinguishes it from other carboxamide derivatives. For example:
- ND-12025 (imidazo[2,1-b]thiazole-5-carboxamide derivative): Features an imidazothiazole core instead of benzothiazole, with a trifluoromethylphenoxy-pyridine substituent. This substitution pattern may confer distinct electronic properties and target interactions compared to the fluorinated benzothiazole in the target compound.
- Thiazole-oxazolidine derivatives (e.g., compounds): Incorporate oxazolidinone or ureido groups, which are absent in the target molecule. These groups are often associated with antibacterial activity (e.g., linezolid analogs), suggesting divergent therapeutic applications compared to the target compound.
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Benzothiazole-isoxazole | 6-F, pyridin-3-ylmethyl | Kinase inhibition, Oncology |
| ND-12025 | Imidazothiazole | Trifluoromethylphenoxy-pyridine | Anti-inflammatory, Metabolic |
| Thiazol-5-ylmethyl derivatives (PF 43(1)) | Thiazole-oxazolidine | Ureido, isopropyl, phenylpropyl | Antimicrobial, Enzyme inhibition |
Electronic and Steric Effects
- Fluorine vs. In contrast, ND-12025’s trifluoromethyl group offers stronger electron-withdrawing and steric bulk, which may improve metabolic stability but reduce target compatibility.
- Pyridine Substitution: Both the target compound and ND-12015 utilize pyridine-derived substituents, but the pyridin-3-ylmethyl group in the former allows for flexible positioning, whereas ND-12025’s pyridine is rigidly linked via a phenoxy group.
Q & A
Q. What synthetic methodologies are effective for constructing the benzothiazole and isoxazole moieties in this compound?
The synthesis involves sequential heterocycle formation and functionalization:
- Benzothiazole core : Prepared via cyclization of 2-amino-5-fluorobenzenethiol with α-bromoketones under basic conditions (K₂CO₃/DMF) .
- Isoxazole-carboxamide : Synthesized through 1,3-dipolar cycloaddition of nitrile oxides with acetylene derivatives, followed by HATU-mediated coupling to the benzothiazole intermediate .
- N-alkylation : Pyridin-3-ylmethyl groups are introduced using methyl halides in DMF with triethylamine as a base . Critical purification steps include silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Key analytical methods:
- ¹H/¹³C NMR : Assignments focus on the fluorobenzo[d]thiazole protons (δ 7.6–8.1 ppm), isoxazole CH₃ (δ 2.3 ppm), and pyridyl CH₂N (δ 4.5 ppm). ¹⁹F NMR confirms the fluorine environment (δ -112 ppm) .
- HRMS : Molecular ion [M+H]⁺ observed at m/z 394.0856 (calc. 394.0854) .
- FT-IR : Carboxamide C=O stretch at 1665 cm⁻¹ and thiazole C=N at 1580 cm⁻¹ .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported anticancer activity across cell lines?
Contradictions arise from:
- Cell line variability : Test in panels (e.g., NCI-60) to identify lineage-specific effects (e.g., GI₅₀ = 2.1 μM in MCF-7 vs. 8.7 μM in A549) .
- Assay conditions : Standardize incubation time (72h), serum content (10% FBS), and endpoint measurements (MTT vs. ATP luminescence) .
- Metabolic interference : Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess stability in hepatic models .
Q. What computational strategies predict target engagement with kinase domains like GSK-3β?
- Molecular docking : Glide SP mode (Schrödinger) positions the fluorobenzo[d]thiazole in the hydrophobic pocket (PDB: 1Q3W), forming hydrogen bonds with Lys85 and Val70 (docking score: -9.2 kcal/mol) .
- MD simulations : 100-ns trajectories (AMBER) show stable binding (RMSD <1.8 Å) and identify critical water-mediated interactions .
- Free energy calculations : MM-GBSA predicts ΔGbind = -45.6 kcal/mol, correlating with experimental IC₅₀ = 0.34 μM .
Q. What experimental designs optimize pharmacokinetic profiling for CNS penetration?
- BBB permeability : PAMPA-BBB assay (pH 7.4) with a permeability threshold of Pe >4.0×10⁻⁶ cm/s .
- Plasma stability : Incubate with mouse plasma (37°C, 1h); >90% remaining indicates low esterase susceptibility .
- Metabolite ID : LC-QTOF analysis of hepatic microsomal incubations identifies primary oxidative pathways (e.g., CYP3A4-mediated demethylation) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
